4-(4-Methyl-1h-imidazol-1-yl)benzenamine
Overview
Description
4-(4-Methyl-1h-imidazol-1-yl)benzenamine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Applications :
- The compound has been used in the synthesis of novel 1,3,4-thiadiazole, 1,2,4-triazole-5-thione, and 1,3-thiazolan-4-one derivatives of benzimidazole with potential antimicrobial activities (Barot, Manna, & Ghate, 2017).
- It is also involved in the synthesis of benzimidazoles bearing oxadiazole nucleus, showing significant anticancer activity (Rashid, Husain, & Mishra, 2012).
Material Science and Engineering :
- In material science, it has been used in the creation of soluble and thermally stable polyimides with potential applications in various industrial processes (Ghaemy & Alizadeh, 2009).
Pharmacology and Drug Development :
- In pharmacology, derivatives of this compound have been studied for their potential as cardiotonic agents, showing selective positive inotropic effects (Hagedorn et al., 1987).
Corrosion Inhibition :
- The compound has been explored as a corrosion inhibitor, particularly in the context of protecting metals in acidic solutions (Yadav, Behera, & Kumar, 2014).
Sensor Technology :
- Research has also delved into its use in the development of fluorescent chemosensors for detecting ions like cyanide and mercury, highlighting its utility in environmental monitoring and safety applications (Emandi, Flanagan, & Senge, 2018).
Mechanism of Action
Target of Action
It is known that imidazole derivatives, such as 4-(4-methyl-1h-imidazol-1-yl)benzenamine, exhibit a broad range of biological activities . This suggests that they interact with multiple targets, potentially including enzymes, receptors, and other proteins.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, often acting as inhibitors or activators . The exact interaction between this compound and its targets would depend on the specific target and the context of the biological system.
Biochemical Pathways
These could potentially include pathways related to the biological activities mentioned earlier, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and others .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that this compound could have good bioavailability.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that the compound induces a variety of effects at the molecular and cellular levels . These could potentially include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell proliferation or apoptosis, among others.
Properties
IUPAC Name |
4-(4-methylimidazol-1-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-6-13(7-12-8)10-4-2-9(11)3-5-10/h2-7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUPTRYCQKQLCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70580985 | |
Record name | 4-(4-Methyl-1H-imidazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70580985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102791-87-7 | |
Record name | 4-(4-Methyl-1H-imidazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70580985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.